molecular formula C14H15ClN2O2 B2525350 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide CAS No. 1436239-09-6

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide

Cat. No.: B2525350
CAS No.: 1436239-09-6
M. Wt: 278.74
InChI Key: IZSLFDUIRAKLRL-UHFFFAOYSA-N
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Description

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group at the 5-position, a cyanomethyl group at the N-position, and a cyclopentyloxy group at the 2-position of the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine.

    Chlorination: The amine is chlorinated to introduce the chloro group at the 5-position.

    Amidation: The amine is then reacted with cyanomethyl chloride to form the corresponding amide.

    Cyclopentyloxy Substitution: Finally, the cyclopentyloxy group is introduced via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity while minimizing production costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The chloro and cyanomethyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution with an amine may produce an amide derivative.

Scientific Research Applications

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as signal transduction and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-N-(cyanomethyl)-2-methoxybenzamide
  • 5-Chloro-N-(cyanomethyl)-2-hydroxybenzamide
  • 5-Chloro-N-(cyanomethyl)-2-ethoxybenzamide

Uniqueness

5-Chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide is unique due to the presence of the cyclopentyloxy group, which imparts distinct chemical and physical properties compared to its analogs

Properties

IUPAC Name

5-chloro-N-(cyanomethyl)-2-cyclopentyloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O2/c15-10-5-6-13(19-11-3-1-2-4-11)12(9-10)14(18)17-8-7-16/h5-6,9,11H,1-4,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZSLFDUIRAKLRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=C(C=C(C=C2)Cl)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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